molecular formula C12H14O4 B8272700 Isopropyl Hydrogen Phenylmalonate

Isopropyl Hydrogen Phenylmalonate

Cat. No.: B8272700
M. Wt: 222.24 g/mol
InChI Key: GRJZDSSKDSLMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl Hydrogen Phenylmalonate is a valuable malonic acid derivative serving as a versatile intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring both an ester and a free carboxylic acid, allows for diverse chemical manipulations. Researchers utilize this compound as a key building block for the synthesis of complex molecules, potentially including pharmaceuticals, agrochemicals, and functional materials. Its phenyl and malonate groups make it a candidate for studying structure-activity relationships and for constructing molecular frameworks with specific steric and electronic properties. In a research context, this compound could be employed in various transformations, such as decarboxylative alkylations or as a precursor to novel polymers and ligands. As a specialist chemical, it is essential for projects requiring custom synthesis and molecular design. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request a custom quote for their specific project requirements.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-oxo-2-phenyl-3-propan-2-yloxypropanoic acid

InChI

InChI=1S/C12H14O4/c1-8(2)16-12(15)10(11(13)14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)

InChI Key

GRJZDSSKDSLMSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares IHP with structurally related malonate esters and analogs:

Compound Molecular Formula Functional Groups Key Structural Features
Isopropyl Hydrogen Phenylmalonate C12H14O5 Monoester (isopropyl), free carboxylic acid Phenyl group at malonate C2; steric hindrance from isopropyl
Diethyl Phenylmalonate C13H16O4 Diester (ethyl) Prochiral center; used in racemic resolution studies
Indan-5-yl Hydrogen Phenylmalonate C16H14O5 Monoester (indan-5-yl), free carboxylic acid Fused aromatic ring; increased lipophilicity
Isopropyl Tropyl 3-Thienylmalonate (TMTR.iPr) C18H24NO4I Diester (isopropyl/tropyl), thienyl substituent Bioactive analog with muscarinic receptor affinity
Methyl Malonate C3H4O4 Diester (methyl) Simpler backbone; higher electrophilicity

Key Observations :

  • IHP’s monoester structure enhances acidity compared to diesters (e.g., diethyl phenylmalonate), facilitating decarboxylation or hydrolysis .
  • Thienyl or indan-yl substituents (as in TMTR.iPr or indan-5-yl derivatives) modify electronic properties and biological activity .

Physicochemical Properties

Theoretical calculations using density functional theory (DFT/B3LYP) for phenylmalonate derivatives reveal the following parameters :

Parameter Phenylmalonate Malonate 2,2-Dimethylmalonate
Energy Gap (eV) 5.12 6.01 5.78
Electronegativity (χ) 4.35 4.10 4.22
Global Electrophilicity (ω) 1.85 1.62 1.73

Key Observations :

  • Phenylmalonates exhibit lower energy gaps and higher electrophilicity than unsubstituted malonates, enhancing reactivity in nucleophilic substitutions .
  • The phenyl group increases electronegativity, stabilizing intermediates in hydrolysis or decarboxylation reactions .
Hydrolysis and Decarboxylation
  • Diethyl Phenylmalonate: Undergoes enzymatic hydrolysis by Jatropha curcas dienelactone hydrolase (DLH) for chiral resolution . In contrast, IHP’s monoester structure may accelerate acid-catalyzed decarboxylation .

Q & A

Q. What are the common synthetic routes for preparing isopropyl hydrogen phenylmalonate and its derivatives?

this compound derivatives are typically synthesized via esterification or transesterification reactions. For example, diethyl phenylmalonate reacts with 2-bromopropane in the presence of sodium and 2-propanol to yield substituted malonate esters . Catalysts like sulfuric acid or p-toluenesulfonic acid are often employed under moderate temperatures (60–80°C) to optimize yield and purity. Solvent selection (e.g., toluene, ethanol) is critical to minimize side reactions and facilitate product isolation .

Q. What analytical techniques are recommended for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups such as carbonyl (C=O) stretches (~1735 cm⁻¹) and hydroxyl (O–H) vibrations (~3400 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve structural details, such as the isopropyl group’s splitting patterns (e.g., δ 0.70–1.85 ppm for CH₃ and CH groups) and phenyl ring protons (δ 7.20–7.30 ppm) .
  • Elemental Analysis : Validates empirical formulas by quantifying C, H, N, and O content .

Q. How does the compound’s stability vary under different storage conditions?

this compound derivatives are hygroscopic and prone to hydrolysis. Storage in anhydrous solvents (e.g., dry toluene) under inert gas (N₂/Ar) at 4°C is recommended. Stability studies using HPLC or TLC can monitor degradation products over time .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of phenylmalonate esters in nucleophilic reactions?

Electron-donating groups (e.g., isopropyl, methyl) on the phenyl ring enhance hydrogen-bonding interactions, stabilizing intermediates and accelerating reactions like transesterification. Conversely, electron-withdrawing groups (e.g., halogens) reduce nucleophilicity at the carbonyl carbon. Computational modeling (DFT) can predict substituent effects on reaction kinetics and transition states .

Q. What mechanistic pathways explain the decarboxylation of α-substituted phenylmalonates?

Decarboxylation proceeds via a six-membered cyclic transition state, where the α-substituent (e.g., pyrazolinone) stabilizes the intermediate through resonance. Hydrolysis under acidic or basic conditions generates CO₂, confirmed by gas evolution and IR spectral loss of carbonyl bands (e.g., 1690 cm⁻¹ → disappearance) . Kinetic studies using DSC or in situ FTIR can track reaction progress .

Q. How can contradictory spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved?

Discrepancies between experimental NMR data and computational predictions may arise from solvent effects, dynamic exchange processes, or conformational flexibility. Strategies include:

  • Variable-temperature NMR to probe conformational changes.
  • Solvent titration (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding.
  • Cross-validation with X-ray crystallography for solid-state structures .

Q. What pharmacological interactions are observed for phenylmalonate-based atropine analogues?

Phenylmalonate derivatives like PMTR (phenylmalonic atropine analogues) exhibit muscarinic receptor binding via competitive inhibition. Radioligand assays (e.g., ³H-N-methylscopolamine displacement) quantify affinity (Kᵢ values). QSAR models link structural features (e.g., ester chain length) to receptor subtype selectivity (M₁ vs. M₃) .

Q. How can computational tools predict hydrogen-bonding behavior in phenylmalonate derivatives?

Software like Gaussian or ORCA calculates vibrational frequencies (IR) and electron density maps (AIM analysis) to identify hydrogen-bond donors/acceptors. For example, 4-isopropylphenol derivatives show stronger O–H∙∙∙O interactions compared to fluorinated analogues due to electron-donating substituents .

Methodological Resources

  • Synthesis Protocols : Refer to for sodium-mediated alkylation of diethyl phenylmalonate.
  • Spectroscopic Assignments : Use PubChem data (InChI Key: SPCNGEWBZXQKHY-AWEZNQCLSA-N) for reference spectra .
  • Safety Guidelines : Follow Toronto Research Chemicals’ protocols for handling reactive esters (e.g., PPE, ventilation) .

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